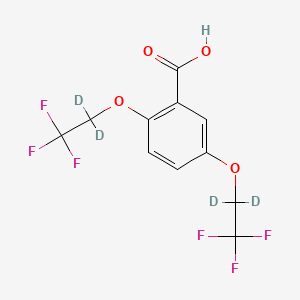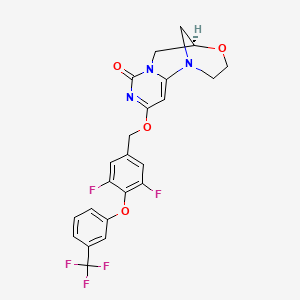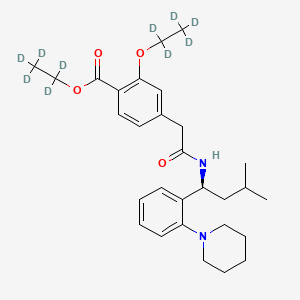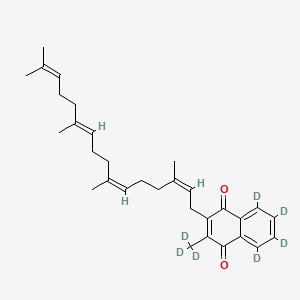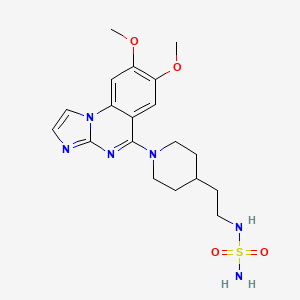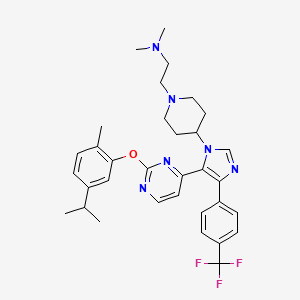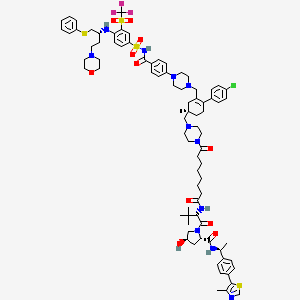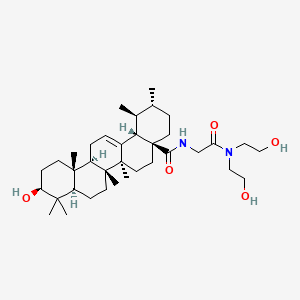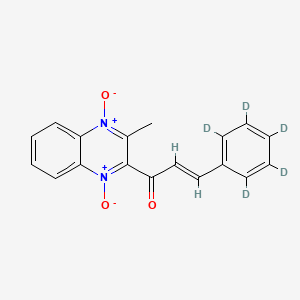
Quinocetone-D5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinocetone-D5 is a deuterium-labeled derivative of Quinocetone, a potent synthetic antimicrobial agent. Quinocetone is widely used in food-producing animals to improve feed efficiency and control dysentery. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions: Quinocetone-D5 can be synthesized through a multi-step process involving the introduction of deuterium atoms into the Quinocetone molecule. The general synthetic route includes:
Starting Material: The synthesis begins with the commercially available Quinocetone.
Deuterium Exchange: The hydrogen atoms in Quinocetone are replaced with deuterium atoms using deuterated reagents under specific reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The process includes:
Bulk Synthesis: Large quantities of Quinocetone are subjected to deuterium exchange reactions.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum efficiency.
Quality Control: The final product undergoes rigorous quality control to ensure the desired deuterium labeling and purity.
化学反应分析
Types of Reactions: Quinocetone-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form deuterated quinoxaline-1,4-dioxide derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products:
Oxidation Products: Deuterated quinoxaline derivatives.
Reduction Products: Deuterated quinoxaline-1,4-dioxide derivatives.
Substitution Products: Various deuterated substituted quinoxaline derivatives.
科学研究应用
Quinocetone-D5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in studies to understand the biological effects and metabolic fate of Quinocetone.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of Quinocetone in the body.
Industry: Applied in the development of new antimicrobial agents and feed additives
作用机制
Quinocetone-D5 exerts its effects through several mechanisms:
Antimicrobial Action: It inhibits bacterial DNA synthesis by binding to bacterial enzymes.
Oxidative Stress: this compound induces oxidative stress in cells, leading to the generation of reactive oxygen species.
Apoptosis: It triggers apoptosis in cells by activating mitochondrial pathways and inducing DNA damage
相似化合物的比较
Quinocetone-D5 is unique compared to other similar compounds due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Carbadox: Another quinoxaline derivative used as an antimicrobial agent.
Olaquindox: A quinoxaline derivative with similar antimicrobial properties.
Mequindox: A newer quinoxaline derivative with enhanced antimicrobial activity
This compound stands out due to its specific labeling, making it a valuable tool in scientific research for studying metabolic pathways and pharmacokinetics.
属性
分子式 |
C18H14N2O3 |
|---|---|
分子量 |
311.3 g/mol |
IUPAC 名称 |
(E)-1-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3/b12-11+/i2D,3D,4D,7D,8D |
InChI 键 |
IOKWXGMNRWVQHX-XEDLNDPXSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C2=[N+](C3=CC=CC=C3[N+](=C2C)[O-])[O-])[2H])[2H] |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2[N+](=C1C(=O)C=CC3=CC=CC=C3)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)
